4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)isoxazole
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Overview
Description
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)isoxazole:
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through several synthetic routes, including the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a boronic acid derivative (such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) with an appropriate halide or triflate under palladium-catalyzed conditions. The reaction conditions often require a base, such as sodium carbonate or potassium phosphate, and a solvent like toluene or water.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the Suzuki-Miyaura cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of reactions, including:
Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: : The isoxazole ring can be reduced under certain conditions.
Substitution: : The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Electrophilic substitution reactions typically require strong acids or Lewis acids.
Major Products Formed
Oxidation: : Boronic esters or borates.
Reduction: : Reduced isoxazole derivatives.
Substitution: : Substituted phenyl derivatives.
Scientific Research Applications
The compound has several applications in scientific research:
Chemistry: : It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : It can be employed in the development of bioconjugates and probes for biological imaging.
Industry: : It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which the compound exerts its effects depends on its specific application. For example, in drug discovery, the boronic acid group can form reversible covalent bonds with biological targets, such as enzymes or receptors, leading to modulation of their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
The compound can be compared with other boronic acid derivatives, such as phenylboronic acid and its derivatives. These compounds share similar reactivity patterns but may differ in their biological activity and specificity. The uniqueness of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)isoxazole lies in its structural features, which can impart distinct properties and applications.
List of Similar Compounds
Phenylboronic acid
Benzoxaborole
Pinacolboronic acid
Boronic esters
Properties
Molecular Formula |
C15H18BNO3 |
---|---|
Molecular Weight |
271.12 g/mol |
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2-oxazole |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)13-7-5-11(6-8-13)12-9-17-18-10-12/h5-10H,1-4H3 |
InChI Key |
DTILHVPEWGXXCZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CON=C3 |
Origin of Product |
United States |
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